molecular formula C25H26ClFN4O5 B1664248 3H-Pyrido(3,2,1-kl)phenoxazine-2-carboxylic acid, 6-(2-((2-amino-1-oxopentyl)amino)-1-pyrrolidinyl)-5-fluoro-3-oxo-, monohydrochloride CAS No. 148201-60-9

3H-Pyrido(3,2,1-kl)phenoxazine-2-carboxylic acid, 6-(2-((2-amino-1-oxopentyl)amino)-1-pyrrolidinyl)-5-fluoro-3-oxo-, monohydrochloride

Cat. No.: B1664248
CAS No.: 148201-60-9
M. Wt: 516.9 g/mol
InChI Key: UFBYBJURMXBKFU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of A-74932 involves the preparation of quinolone derivatives. The synthetic route typically includes the following steps :

    Formation of the quinolone core: This involves the cyclization of appropriate precursors to form the quinolone ring.

    Introduction of substituents: Various substituents, such as fluoro and chloro groups, are introduced at specific positions on the quinolone ring to enhance its biological activity.

    Purification and isolation: The final product is purified using techniques such as recrystallization or chromatography to obtain A-74932 in its pure form.

Industrial production methods for A-74932 would involve scaling up these synthetic routes under controlled conditions to ensure consistency and purity of the final product .

Chemical Reactions Analysis

A-74932 undergoes several types of chemical reactions, including :

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be carried out to modify the quinolone core or its substituents.

    Substitution: Substitution reactions are common, where specific substituents on the quinolone ring are replaced with other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

A-74932 has a wide range of scientific research applications, including :

    Chemistry: It is used as a model compound to study the synthesis and reactivity of quinolone derivatives.

    Biology: The compound is used in biological studies to understand its effects on cellular processes and its potential as an antibacterial and antitumor agent.

    Medicine: A-74932 has been investigated for its potential therapeutic applications in treating bacterial infections and cancer.

    Industry: The compound is used in the development of new antibacterial agents and antitumor drugs.

Properties

CAS No.

148201-60-9

Molecular Formula

C25H26ClFN4O5

Molecular Weight

516.9 g/mol

IUPAC Name

10-[2-(2-aminopentanoylamino)pyrrolidin-1-yl]-11-fluoro-14-oxo-8-oxa-1-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4,6,9(17),10,12,15-heptaene-15-carboxylic acid;hydrochloride

InChI

InChI=1S/C25H25FN4O5.ClH/c1-2-6-16(27)24(32)28-19-9-5-10-29(19)21-15(26)11-13-20-23(21)35-18-8-4-3-7-17(18)30(20)12-14(22(13)31)25(33)34;/h3-4,7-8,11-12,16,19H,2,5-6,9-10,27H2,1H3,(H,28,32)(H,33,34);1H

InChI Key

UFBYBJURMXBKFU-UHFFFAOYSA-N

SMILES

CCCC(C(=O)NC1CCCN1C2=C(C=C3C4=C2OC5=CC=CC=C5N4C=C(C3=O)C(=O)O)F)N.Cl

Canonical SMILES

CCCC(C(=O)NC1CCCN1C2=C(C=C3C4=C2OC5=CC=CC=C5N4C=C(C3=O)C(=O)O)F)N.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

A 74932;  A-74932;  A74932

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3H-Pyrido(3,2,1-kl)phenoxazine-2-carboxylic acid, 6-(2-((2-amino-1-oxopentyl)amino)-1-pyrrolidinyl)-5-fluoro-3-oxo-, monohydrochloride
Reactant of Route 2
3H-Pyrido(3,2,1-kl)phenoxazine-2-carboxylic acid, 6-(2-((2-amino-1-oxopentyl)amino)-1-pyrrolidinyl)-5-fluoro-3-oxo-, monohydrochloride
Reactant of Route 3
3H-Pyrido(3,2,1-kl)phenoxazine-2-carboxylic acid, 6-(2-((2-amino-1-oxopentyl)amino)-1-pyrrolidinyl)-5-fluoro-3-oxo-, monohydrochloride
Reactant of Route 4
3H-Pyrido(3,2,1-kl)phenoxazine-2-carboxylic acid, 6-(2-((2-amino-1-oxopentyl)amino)-1-pyrrolidinyl)-5-fluoro-3-oxo-, monohydrochloride
Reactant of Route 5
3H-Pyrido(3,2,1-kl)phenoxazine-2-carboxylic acid, 6-(2-((2-amino-1-oxopentyl)amino)-1-pyrrolidinyl)-5-fluoro-3-oxo-, monohydrochloride
Reactant of Route 6
3H-Pyrido(3,2,1-kl)phenoxazine-2-carboxylic acid, 6-(2-((2-amino-1-oxopentyl)amino)-1-pyrrolidinyl)-5-fluoro-3-oxo-, monohydrochloride

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